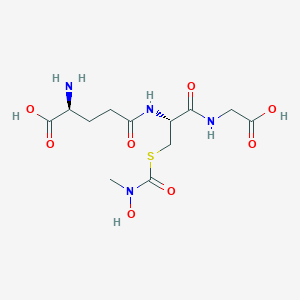
S-(N-Hydroxy-N-methylcarbamoyl)glutathione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(N-メチル-N-ヒドロキシカルバモイル)グルタチオン: は、グルタミン酸、システイン、グリシンで構成されるトリペプチドであるグルタチオンの誘導体です。 この化合物は、代謝の細胞毒性副産物であるメチルグリオキサールの解毒に関与する酵素であるグリオキサラーゼIの阻害剤としての役割で知られています .
準備方法
合成経路と反応条件: S-(N-メチル-N-ヒドロキシカルバモイル)グルタチオンの合成は、特定の条件下でグルタチオンとN-メチルヒドロキシルアミンを反応させることから始まります。このプロセスには通常、以下が含まれます。
N-メチルヒドロキシルアミン中間体の形成: これは、メチルアミンとヒドロキシルアミンを反応させることで達成されます。
グルタチオンとの結合: その後、中間体は、ジシクロヘキシルカルボジイミド(DCC)などの結合剤の存在下でグルタチオンと結合して、最終生成物を形成します.
工業的生産方法:
化学反応の分析
Inhibition of Glyoxalase I
HMCG acts as a competitive inhibitor of glyoxalase I, an enzyme critical for detoxifying methylglyoxal (a cytotoxic byproduct of glycolysis). Key findings include:
-
Mechanism : HMCG mimics the enediol(ate) transition state of the glyoxalase I reaction, binding to the active site zinc ion via its hydroxycarbamoyl group . This coordination stabilizes the enzyme-inhibitor complex, preventing substrate conversion.
-
Kinetics :
-
Structural basis : X-ray crystallography reveals direct coordination of HMCG’s hydroxycarbamoyl group to the catalytic zinc ion in glyoxalase I, inducing a closed-loop conformation that blocks substrate access .
Interaction with Glyoxalase II
Despite being a glyoxalase I inhibitor, HMCG also interacts with glyoxalase II:
-
Substrate activity :
-
Therapeutic implication : This dual functionality allows HMCG to accumulate in cells with low glyoxalase II activity (e.g., certain cancers), enhancing methylglyoxal toxicity selectively .
Synthetic Derivatization
HMCG is synthesized via a thioester-interchange reaction:
-
Reactants : Glutathione + N-hydroxy-N-methylcarbamate 4-chlorophenyl ester .
-
Conditions : Optimized pH and temperature to maximize yield .
-
Analogues :
Biological Redox Interactions
HMCG modulates cellular redox balance indirectly by:
-
Elevating methylglyoxal levels, which deplete glutathione (GSH) and increase reactive oxygen species (ROS) .
-
Disrupting thiol-disulfide homeostasis, akin to S-glutathionylation effects on metabolic enzymes .
Comparative Analysis of Glutathione Derivatives
*Estimated based on structural data .
Membrane Transport and Cellular Uptake
科学的研究の応用
S-(N-methyl-N-hydroxycarbamoyl)glutathione has several scientific research applications:
Chemistry: Used as a model compound to study the inhibition of glyoxalase I and the detoxification of methylglyoxal.
Biology: Investigated for its role in cellular defense mechanisms against oxidative stress.
Industry: Potential applications in the development of antioxidant formulations and therapeutic agents.
作用機序
S-(N-メチル-N-ヒドロキシカルバモイル)グルタチオンの作用機序には、グリオキサラーゼIとの相互作用が含まれます。この化合物は、酵素の活性部位に結合し、その活性を阻害し、メチルグリオキサールの解毒を防ぎます。 これは、メチルグリオキサールの蓄積につながり、細胞に細胞毒性効果を引き起こす可能性があります .
類似化合物の比較
類似化合物:
S-(N-アリル-N-ヒドロキシカルバモイル)グルタチオン: メチル基の代わりにアリル基を持つ類似の構造。
S-(N-ペンチル-N-ヒドロキシカルバモイル)グルタチオン: メチル基の代わりにペンチル基を含んでいます.
独自性: S-(N-メチル-N-ヒドロキシカルバモイル)グルタチオンは、グリオキサラーゼIに対する特異的な阻害活性とその潜在的な治療用途により、ユニークです。 メチル基は、他の誘導体と比較して異なる化学的特性を提供し、その結合親和性と阻害効力を影響を与えます .
類似化合物との比較
S-(N-aryl-N-hydroxycarbamoyl)glutathione: Similar structure but with an aryl group instead of a methyl group.
S-(N-pentyl-N-hydroxycarbamoyl)glutathione: Contains a pentyl group instead of a methyl group.
Uniqueness: S-(N-methyl-N-hydroxycarbamoyl)glutathione is unique due to its specific inhibitory activity against glyoxalase I and its potential therapeutic applications. Its methyl group provides distinct chemical properties compared to other derivatives, influencing its binding affinity and inhibitory potency .
生物活性
S-(N-Hydroxy-N-methylcarbamoyl)glutathione (HMGC) is a derivative of glutathione that has garnered attention for its potential biological activities, particularly in cancer therapy. This compound acts as an inhibitor of glyoxalase I (Glx-I), an enzyme that plays a critical role in detoxifying methylglyoxal (MG), a cytotoxic metabolite associated with various diseases, including cancer. The inhibition of Glx-I can lead to the accumulation of MG, which may induce apoptosis in cancer cells.
The glyoxalase system consists of two enzymes, Glx-I and Glx-II, and reduced glutathione. Glx-I catalyzes the conversion of MG into non-toxic products, thereby protecting cells from oxidative stress. In cancerous cells, Glx-I is often overexpressed, making it a viable target for therapeutic intervention. HMGC mimics the natural substrate of Glx-I and acts as a competitive inhibitor, leading to increased levels of MG and subsequent cytotoxicity in tumor cells .
Inhibition of Glyoxalase I
Recent studies have demonstrated that HMGC exhibits potent inhibitory effects on Glx-I with an IC50 value significantly below 10 μM, indicating its potential as an anticancer agent. For instance, structure-activity relationship (SAR) studies have identified various derivatives that enhance this inhibitory activity .
Table 1: Inhibition Potency of HMGC and Related Compounds
| Compound Name | IC50 (µM) | Mechanism |
|---|---|---|
| HMGC | < 10 | Glx-I Inhibitor |
| Compound 26 | 0.39 | Glx-I Inhibitor |
| Compound 28 | 1.36 | Glx-I Inhibitor |
Case Studies
- Tumor Selectivity : A study reported that HMGC selectively inhibits Glx-I in tumor cells while sparing normal cells, suggesting a mechanism for targeted cancer therapy . The selectivity is hypothesized to arise from the differential expression levels of Glx-I in malignant versus normal tissues.
- Apoptosis Induction : Another investigation showed that treatment with HMGC led to increased apoptosis markers in various cancer cell lines, including breast and prostate cancer cells. The accumulation of MG was confirmed through metabolic assays, supporting the hypothesis that HMGC promotes cell death via glyoxalase inhibition .
Additional Biological Activities
Beyond its role in inhibiting glyoxalase I, HMGC may also exert antioxidant effects by modulating cellular redox states. This dual action could enhance its therapeutic efficacy against oxidative stress-related diseases.
特性
CAS番号 |
144810-23-1 |
|---|---|
分子式 |
C12H20N4O8S |
分子量 |
380.38 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy(methyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H20N4O8S/c1-16(24)12(23)25-5-7(10(20)14-4-9(18)19)15-8(17)3-2-6(13)11(21)22/h6-7,24H,2-5,13H2,1H3,(H,14,20)(H,15,17)(H,18,19)(H,21,22)/t6-,7-/m0/s1 |
InChIキー |
RITFSVQFPRZDHQ-BQBZGAKWSA-N |
SMILES |
CN(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
異性体SMILES |
CN(C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
正規SMILES |
CN(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Key on ui other cas no. |
144810-23-1 |
配列 |
XXG |
同義語 |
S-(N-hydroxy-N-methylcarbamoyl)glutathione S-HMCG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















